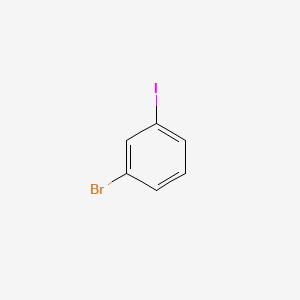

1-Bromo-3-iodobenzene

Descripción general

Descripción

1-Bromo-3-iodobenzene is an organic compound with the molecular formula C6H4BrI . It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are replaced by bromine and iodine atoms, respectively. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis .

Métodos De Preparación

1-Bromo-3-iodobenzene can be synthesized through several methods:

Direct Halogenation: This involves the bromination of iodobenzene or the iodination of bromobenzene. The reaction typically requires a halogen source (e.g., bromine or iodine) and a catalyst such as iron or aluminum chloride.

Diazotization: Aniline is first diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt, which is then treated with potassium iodide to introduce the iodine atom.

Industrial Production: Industrially, this compound is produced by controlled halogenation processes, ensuring high purity and yield.

Análisis De Reacciones Químicas

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction facilitates aryl-aryl bond formation. In one example, 1-bromo-3-iodobenzene reacted with 2-naphthaleneboronic acid under optimized conditions :

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, THF | Reflux (24 h) | 85% | 2-(3-Bromophenyl)naphthalene |

| Pd(PPh₃)₄, Na₂CO₃, toluene | Reflux (24 h) | 76% | 2-(3-Bromophenyl)naphthalene |

The iodine substituent reacts preferentially due to its lower bond dissociation energy compared to bromine, leaving the bromine intact for subsequent functionalization .

Sonogashira Coupling

This compound participates in alkyne couplings. With hex-3-yne, it forms 3'-bromo-2,3,4,5,6-pentaethyl-biphenyl under Pd catalysis :

| Reagents | Conditions | Yield | Application |

|---|---|---|---|

| Pd catalyst, CuI, amine | THF, reflux | 75–85% | Synthesis of π-conjugated biphenyl systems |

Ullmann-Type Coupling

Copper-mediated couplings enable C–N bond formation. A reaction with 3,6-diphenylcarbazole yielded 9-(3-bromophenyl)-3,6-diphenylcarbazole :

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| Cu powder, K₂CO₃ | 190°C, N₂ atmosphere (9 h) | 42% | Carbazole derivatives for OLED materials |

Nucleophilic Substitution Reactions

The bromine atom undergoes selective substitution in the presence of iodine due to its weaker C–X bond. Examples include:

Grignard Reactions

Isobutylmagnesium bromide selectively replaces bromine, forming 3-iodophenyl isobutane :

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| iPrMgBr, Pd(PPh₃)₄, toluene | Room temperature (3 h) | 42% | 3-Iodophenyl isobutane |

Fluorination

This compound is used to synthesize fluorinated alkenes via Heck-type reactions :

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| Heptadecafluorodec-1-ene precursor | Pd catalysis, THF | 68–76% | Fluorinated alkenes for hydrophobic coatings |

Preparation of Oxygen-Tethered Enynes

The compound serves as a substrate in cyclization reactions to form oxygen-tethered 1,6-enynes, key intermediates in natural product synthesis :

| Reagents | Conditions | Yield | Application |

|---|---|---|---|

| Oxygen nucleophiles, Pd | THF, reflux | 70–80% | Bioactive molecule scaffolds |

Stability and Reaction Considerations

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

1-Bromo-3-iodobenzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic aromatic substitution and cross-coupling reactions, particularly Suzuki and Sonogashira coupling reactions, facilitates the formation of diverse chemical entities. This makes it an essential reagent in the development of various organic compounds.

Key Reactions :

- Nucleophilic Aromatic Substitution : The compound can react with nucleophiles such as amines or alcohols to form substituted products.

- Cross-Coupling Reactions : It is commonly utilized in palladium-catalyzed reactions to form biaryl compounds from arylboronic acids.

Medicinal Chemistry

Pharmaceutical Intermediates

In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow for the development of bioactive compounds with potential therapeutic applications. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are critical in drug metabolism .

Case Studies :

- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties against various bacterial strains, enhancing its potential for developing new antimicrobial agents.

- Anticancer Properties : Certain derivatives induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS), suggesting potential applications in cancer therapy .

Material Science

Advanced Materials Development

The compound is also employed in the preparation of advanced materials, including molecular glassformers. The unique halogenation pattern contributes to properties required for developing new materials with specific functionalities .

Chemical Biology

Bioactive Probes

In chemical biology, this compound is utilized to design bioactive probes for studying biological processes. Its reactivity allows for selective functionalization, which is essential for creating compounds that interact with biological targets .

Summary of Reaction Conditions and Yields

The following table summarizes various synthetic routes involving this compound, including yields and reaction conditions:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Potassium tert-butoxide; Toluene; Reflux; Inert atmosphere | 71 |

| Suzuki Coupling | Palladium catalyst; Arylboronic acid; 1,4-dioxane; 100°C; 2 hours | 93 |

| Cross-Coupling | Tris-(dibenzylideneacetone)dipalladium(0); Toluene; 100°C; 18 hours | 68 |

| Coupling with Boronates | Tetrakis(triphenylphosphine)palladium(0); THF; 100°C; 12 hours | 75 |

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-iodobenzene in chemical reactions involves the activation of the carbon-halogen bond. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the aromatic ring. In coupling reactions, the compound undergoes oxidative addition to form a palladium complex, which then participates in the formation of new carbon-carbon bonds .

Comparación Con Compuestos Similares

1-Bromo-3-iodobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring. Similar compounds include:

1-Bromo-4-iodobenzene: Differing only in the position of the iodine atom, this compound exhibits similar reactivity but may have different steric and electronic properties.

1-Chloro-3-iodobenzene: The chlorine atom in place of bromine alters the compound’s reactivity and physical properties.

1-Bromo-3-chlorobenzene: This compound has a chlorine atom instead of iodine, affecting its reactivity in substitution and coupling reactions

This compound stands out due to its versatility in various chemical reactions and its importance as an intermediate in organic synthesis.

Actividad Biológica

1-Bromo-3-iodobenzene (C₆H₄BrI), a halogenated aromatic compound, is notable for its diverse biological activities and applications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₄BrI

- Molecular Weight : 282.91 g/mol

- CAS Number : 591-18-4

- Melting Point : -9 °C

- Boiling Point : 239.6 °C

- Density : 2.2 g/cm³

Biological Activities

This compound exhibits several biological activities, including:

Antimicrobial Activity

Research indicates that halogenated compounds like this compound can exhibit antimicrobial properties. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Inhibition of Enzymatic Activity

This compound has been shown to inhibit various cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9, which are crucial for drug metabolism. Such inhibition can lead to increased bioavailability of co-administered drugs, potentially enhancing therapeutic effects or toxicity .

Cellular Mechanisms

This compound influences several cellular pathways:

- Apoptosis : It has been linked to the induction of apoptosis in cancer cells, suggesting potential applications in cancer therapy.

- Autophagy : The compound may modulate autophagic processes, which are vital for cellular homeostasis and response to stress .

Case Study 1: Anticancer Properties

A study demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death .

Case Study 2: Drug Metabolism

In a pharmacokinetic study, the effects of this compound on CYP450 enzymes were evaluated using liver microsomes from rats. The results indicated significant inhibition of CYP1A2 activity, suggesting that this compound could affect the metabolism of other drugs processed by this enzyme .

Applications in Research

This compound serves as a versatile reagent in organic synthesis and medicinal chemistry:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-bromo-3-iodobenzene in laboratory settings?

The synthesis of this compound often employs halogen-directed coupling reactions. A key method involves Pd-catalyzed cross-coupling , where precursors like iodobenzene derivatives undergo sequential halogenation. For example, PdCl₂(PPh₃)₂ and CuI catalysts facilitate Sonogashira or Suzuki-Miyaura couplings in anhydrous THF, enabling selective functionalization . Another approach uses CuI-catalyzed coupling at elevated temperatures to generate intermediates for heterocyclic systems like benzofurans . These methods emphasize controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) to avoid polyhalogenation byproducts.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Structural confirmation relies on ¹H/¹³C NMR to identify distinct aromatic proton environments and halogen-induced deshielding effects. For instance, the asymmetric substitution pattern (Br at position 1, I at position 3) creates unique splitting in NMR spectra . X-ray crystallography resolves molecular conformation, revealing bond angles and halogen-halogen interactions that influence packing in the crystalline phase. Studies on analogous halogenated benzenes show planar aromatic rings with slight distortions due to steric and electronic effects .

Q. What are the key physical properties of this compound relevant to experimental design?

Critical properties include:

- Melting point : 9.3°C (indicative of a low-melting solid, requiring cold storage) .

- Density : 2.21 g/cm³ (affects solvent selection for extractions) .

- Solubility : Insoluble in water; soluble in THF, DMSO, and ethanol .

- Thermal stability : Sublimation enthalpy (ΔcrgHm°) data from analogous compounds suggest careful temperature control during purification to prevent decomposition .

Advanced Research Questions

Q. How does chemoselectivity between bromine and iodine substituents influence functionalization strategies?

The differential reactivity of C-Br vs. C-I bonds enables sequential functionalization. For example, iodine’s lower bond dissociation energy allows selective oxidative addition in Pd-catalyzed reactions. A study demonstrated chemoselective borylation of this compound in a continuous flow system, where iodine is preferentially replaced by a boron moiety, leaving the C-Br bond intact for subsequent coupling . Reaction parameters (e.g., catalyst choice, temperature) are tuned to exploit kinetic vs. thermodynamic control.

Q. What mechanistic insights explain the role of this compound in Pd-catalyzed cascade reactions?

In palladium-mediated syntheses , the compound acts as a dihalogenated aryl precursor. For example, in the synthesis of N-benzyl-3-(3-bromophenyl)prop-2-yn-1-amine, PdCl₂(PPh₃)₂ facilitates oxidative addition at the C-I bond, followed by alkyne insertion. The retained C-Br bond enables further cross-coupling (e.g., Buchwald-Hartwig amination) in multi-step protocols . Mechanistic studies highlight the importance of ligand effects (e.g., PPh₃) in stabilizing Pd intermediates and suppressing β-hydride elimination.

Q. How are thermodynamic properties like vapor pressure and sublimation enthalpy determined for this compound?

Torsion mass-loss effusion and diaphragm manometry are used to measure vapor pressures across temperature ranges (e.g., 305–470 K). Data for analogous compounds (e.g., 1-bromo-4-iodobenzene) reveal sublimation enthalpies (ΔcrgHm°) of ~78.5 kJ/mol, with negative ΔcrgCp,m° values (-87 J·K⁻¹·mol⁻¹) indicating decreased heat capacity upon sublimation . These properties inform vacuum sublimation protocols for purification.

Q. What safety protocols are critical given the genotoxicity concerns of this compound?

Handling requires PPE (gloves, goggles) and fume hoods to avoid inhalation or dermal contact. Genotoxicity risks (e.g., positive reverse mutation assays) necessitate waste neutralization via halogen-specific methods, such as treatment with activated copper to sequester halides . Storage in amber glass under inert atmosphere minimizes light-induced degradation.

Propiedades

IUPAC Name |

1-bromo-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrI/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPUUDQIXKUAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060447 | |

| Record name | Benzene, 1-bromo-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-18-4 | |

| Record name | 1-Bromo-3-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-3-iodobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQH7NC2UMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.